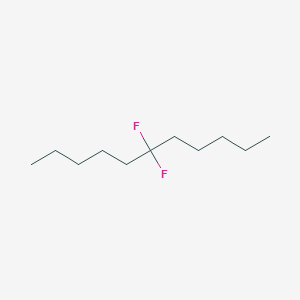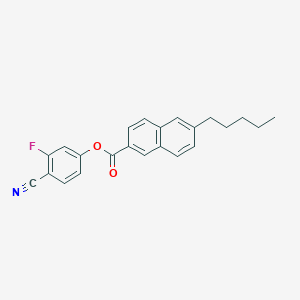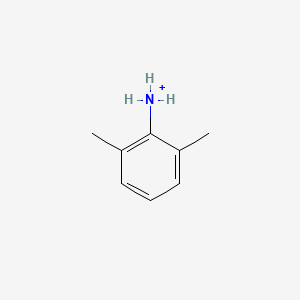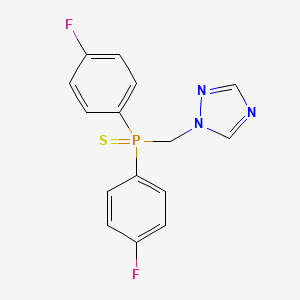
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phenanthrene moiety and a phenyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane typically involves the reaction of phenanthrene-9-carbaldehyde with a phosphorus reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired phosphane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenanthrene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and various ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism by which Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and other biomolecules, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its molecular structure and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Methyl(10-phenylphenanthren-9-yl)sulfane: Similar in structure but contains a sulfur atom instead of phosphorus.
9,10-Diphenylanthracene: Another aromatic compound with similar photophysical properties.
Uniqueness
Methyl(oxo)(phenanthren-9-yl)(phenyl)-lambda~5~-phosphane is unique due to its combination of a phenanthrene moiety and a phosphorus atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Properties
CAS No. |
103130-19-4 |
|---|---|
Molecular Formula |
C21H17OP |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9-[methyl(phenyl)phosphoryl]phenanthrene |
InChI |
InChI=1S/C21H17OP/c1-23(22,17-10-3-2-4-11-17)21-15-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21/h2-15H,1H3 |
InChI Key |
LDZZKINUJXOVKF-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)






![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)

methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
